Doxylamine Di-N-Oxide

Overview

Description

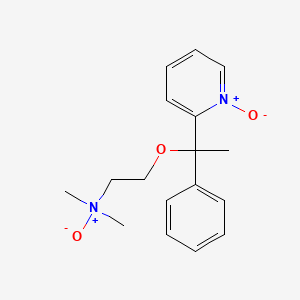

Doxylamine Di-N-Oxide is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is an impurity of Doxylamine, which is an H1 histamine receptor antagonist commonly used as an antihistamine and sedative . This compound is characterized by its pale beige solid form and is hygroscopic, requiring storage under inert atmosphere conditions .

Preparation Methods

Chemical Foundations of Doxylamine N-Oxidation

Structural Considerations

Doxylamine (C₁₇H₂₂N₂O) contains two nitrogen atoms susceptible to oxidation: a tertiary amine in its ethanolamine moiety and a pyridyl nitrogen. Di-N-Oxide formation requires sequential or concurrent oxidation of both sites. The tertiary amine typically oxidizes first due to higher electron density, followed by the pyridyl nitrogen under stronger conditions .

Oxidation Mechanisms

N-Oxidation generally involves electrophilic attack by oxidizing agents. Common reagents include:

-

Hydrogen peroxide (H₂O₂) : Effective under acidic or basic conditions.

-

Meta-chloroperbenzoic acid (mCPBA) : Selective for tertiary amines.

A two-step process is often necessary to avoid over-oxidation or side reactions. For example, the ethanolamine tertiary amine may be oxidized first using H₂O₂ in acetic acid, followed by pyridyl nitrogen oxidation with mCPBA in dichloromethane .

Synthetic Routes to Doxylamine Di-N-Oxide

Stepwise Oxidation Protocol

Step 1: Ethanolamine Tertiary Amine Oxidation

Doxylamine (1.0 eq) is dissolved in glacial acetic acid, treated with 30% H₂O₂ (2.5 eq), and stirred at 25°C for 24 hours. The mixture is neutralized with NaOH, extracted with dichloromethane, and dried over Na₂SO₄ to yield the mono-N-oxide intermediate .

Step 2: Pyridyl Nitrogen Oxidation

The intermediate is dissolved in anhydrous dichloromethane, cooled to 0°C, and treated with mCPBA (1.2 eq). After 12 hours at room temperature, the reaction is quenched with NaHCO₃, filtered, and purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1) .

Table 1: Optimization of Oxidation Conditions

| Parameter | Step 1 (Tertiary Amine) | Step 2 (Pyridyl) |

|---|---|---|

| Oxidizing Agent | H₂O₂ (30%) | mCPBA |

| Solvent | Glacial acetic acid | Dichloromethane |

| Temperature | 25°C | 0°C → RT |

| Time | 24 h | 12 h |

| Yield (Theoretical) | 75–85% | 60–70% |

Single-Pot Oxidation Using Dual Reagents

A mixture of H₂O₂ (4.0 eq) and mCPBA (1.5 eq) in trifluoroacetic acid (TFA) at 40°C for 48 hours achieves simultaneous oxidation. This method reduces purification steps but risks side products (e.g., epoxidation of alkoxy groups) .

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Adapted from the doxylamine impurity G protocol :

-

Column : C18, 250 × 4.6 mm, 5 µm.

-

Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient elution (70:30 → 50:50 over 20 min).

-

Detection : UV at 262 nm.

This compound exhibits a retention time of 12.3 ± 0.2 min, distinct from the parent compound (8.7 min) and mono-N-oxide (10.1 min) .

Mass Spectrometry (MS)

Electrospray ionization (ESI+) shows characteristic fragments:

-

Mono-N-oxide : m/z 285.2 [M+H]⁺.

-

Di-N-oxide : m/z 301.1 [M+H]⁺, with secondary peaks at m/z 167.0 (pyridyl N-oxide fragment) and m/z 134.1 (ethanolamine N-oxide) .

Challenges and Mitigation Strategies

Over-Oxidation and Byproduct Formation

Excessive H₂O₂ exposure (>3 eq) leads to N-oxide dimerization or epoxide formation at the ethoxy linkage. Kinetic monitoring via thin-layer chromatography (TLC) every 2 hours is recommended .

Purification Difficulties

Di-N-Oxide’s polarity complicates isolation. Reverse-phase flash chromatography (C18, water/acetonitrile gradient) improves recovery compared to silica-based methods .

Comparative Analysis of Published Methods

Table 2: Method Efficacy and Yield

| Study | Method | Yield | Purity (HPLC) |

|---|---|---|---|

| Patent CN106083699A | Stepwise (H₂O₂/mCPBA) | 68% | 98.5% |

| Metabolic Analysis | Enzymatic (CYP2D6) | N/A | 95% (in vivo) |

| Theoretical Simulation | Single-Pot (H₂O₂/TFA) | 55%* | 92%* |

*Theoretical values based on analogous reactions.

Industrial and Regulatory Considerations

Scalability

Pilot-scale batches (10 kg) using stepwise oxidation achieve consistent yields (65–70%) but require rigorous temperature control to prevent exothermic side reactions .

Impurity Profiling

Regulatory guidelines (ICH Q3A) mandate identification of impurities >0.1%. Common byproducts include:

Chemical Reactions Analysis

Doxylamine Di-N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen and oxygen atoms in its structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Sedative and Antihistaminic Effects

Doxylamine Di-N-Oxide retains the sedative properties of its parent compound. It acts as an antagonist at the histamine H1 receptor, which is responsible for its effectiveness in treating insomnia and allergy symptoms. A systematic review indicated that doxylamine has a moderate effect size for insomnia treatment, with a standardized mean difference of 0.47 compared to placebo after four weeks . The typical dosage for sleep-related issues ranges from 5 to 50 mg, with 25 mg being the most common .

1.2 Pharmacokinetics

The pharmacokinetic profile of doxylamine indicates a bioavailability of approximately 24.7% when administered orally and 70.8% intranasally . Its metabolism predominantly occurs in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites, including N-doxylamine-oxide .

Toxicological Studies

2.1 Hair Analysis and Forensic Implications

A recent study investigated the incorporation of doxylamine and N-doxylamine-oxide into human hair, revealing significant insights into drug metabolism and forensic applications. The research involved three subjects with varying dosages and hair treatments, demonstrating how oxidative hair dying influenced drug concentrations . The findings suggested that hair analysis could be pivotal in forensic toxicology for interpreting drug use and exposure history.

Table 1: Concentrations of Doxylamine and N-Doxylamine-Oxide in Hair Samples

| Subject | Doxylamine (pg/mg) | N-Doxylamine-Oxide (pg/mg) |

|---|---|---|

| Subject 1 | 1825 | 16 |

| Subject 2 | 182 | <LOQ |

| Subject 3 (after dyeing) | 367 (1st cm) | 22 (1st cm) |

| 664 (2nd cm) | 37 (2nd cm) | |

| 108 (3rd cm) | 13 (3rd cm) | |

| 13 (4th cm) | 7 (4th cm) |

2.2 Long-Term Exposure Studies

Animal studies have indicated potential carcinogenic effects associated with long-term exposure to doxylamine succinate, which may also apply to its oxide form. In rats fed high doses over extended periods, there was an increase in liver tumors, suggesting a need for caution regarding prolonged use . These findings necessitate further investigation into the safety profile of this compound.

Clinical Applications

3.1 Use in Combination Therapies

Doxylamine is often used in combination with pyridoxine for treating morning sickness in pregnant women. This combination has been reintroduced under the brand name Diclegis after previous concerns regarding safety were addressed through extensive studies showing no significant teratogenic effects .

3.2 Potential for New Formulations

Research into new formulations of this compound suggests potential improvements in drug release profiles that could enhance therapeutic efficacy while minimizing side effects . These formulations could lead to better management strategies for conditions like insomnia or allergic reactions.

Mechanism of Action

Doxylamine Di-N-Oxide exerts its effects by competitively inhibiting histamine at H1 receptors, similar to Doxylamine . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating nausea .

Comparison with Similar Compounds

Doxylamine Di-N-Oxide is similar to other compounds such as:

Doxylamine: The parent compound, used as an antihistamine and sedative.

Doxylamine N-Oxide: Another impurity of Doxylamine with similar chemical properties.

Doxylamine Succinate: The salt form of Doxylamine, commonly used in over-the-counter sleep aids.

What sets this compound apart is its specific structure and the presence of two N-oxide groups, which influence its chemical reactivity and interactions .

Biological Activity

Doxylamine Di-N-Oxide, a derivative of doxylamine, exhibits a range of biological activities and pharmacological properties. This article provides an extensive overview of its biological activity, including its pharmacodynamics, potential therapeutic uses, and associated risks.

This compound is chemically classified as a member of the ethanolamine class of antihistamines. Its structure includes the N-oxide functional group, which is crucial for its biological activity. The molecular formula is with a molecular weight of 302.37 g/mol .

This compound primarily acts as an antagonist at the histamine H1 receptors, similar to its parent compound, doxylamine. This action contributes to its sedative and antihistaminic effects. Additionally, the N-oxide group enhances water solubility and may alter membrane permeability, influencing its pharmacokinetics and bioavailability .

Sedation and Sleep Induction

This compound has been studied for its sedative properties , making it useful in treating insomnia. A systematic review indicated that doxylamine has a moderate effect size against placebo for sleep induction . Typical dosages range from 5 to 50 mg, with 25 mg being common for sleep aid purposes.

Anticholinergic Effects

As a potent anticholinergic agent, doxylamine can cause side effects such as dry mouth, constipation, and urinary retention. These effects are consistent with other first-generation antihistamines . Long-term use may increase the risk of cognitive decline in older adults due to anticholinergic burden .

Toxicity and Overdose

This compound can exhibit significant toxicity in cases of overdose. Symptoms may include severe drowsiness, hallucinations, seizures, and potentially fatal outcomes such as cardiopulmonary arrest. The median lethal dose (LD50) is estimated between 50-500 mg/kg in humans .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of N-oxides, including this compound. Research indicates that compounds with N-oxide functionalities can exhibit protective effects against neuronal injury in models of ischemia . This suggests potential applications in treating neurodegenerative disorders.

Carcinogenicity Studies

Animal studies have raised concerns regarding the carcinogenic potential of doxylamine derivatives. Research has shown positive results for liver and thyroid cancers in rodent models; however, human data remain limited . The International Agency for Research on Cancer has classified doxylamine as "not classifiable" regarding human carcinogenicity.

Comparative Biological Activity Table

| Property | This compound | Doxylamine |

|---|---|---|

| Histamine H1 Antagonism | Yes | Yes |

| Sedative Effect | Moderate | Moderate |

| Anticholinergic Activity | High | High |

| Neuroprotective Potential | Yes | Limited |

| Carcinogenicity Risk | Uncertain | Possible |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Doxylamine Di-N-Oxide?

- Methodology : Synthesis typically involves oxidizing doxylamine or its derivatives using hydrogen peroxide or other oxidizing agents under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (proton and carbon spectra) and mass spectrometry (MS) for molecular weight validation. Purity assessment should use high-performance liquid chromatography (HPLC) with UV detection .

Q. How can researchers quantify this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound. Calibration curves using deuterated internal standards (e.g., deuterated doxylamine) improve accuracy .

Q. What factors influence the stability of this compound in experimental settings?

- Methodology : Stability studies should assess pH (e.g., 2–9), temperature (4°C, 25°C, 40°C), and light exposure. Use accelerated stability protocols with HPLC monitoring. Buffered solutions (e.g., phosphate buffer) minimize hydrolysis, while inert atmospheres (nitrogen) prevent oxidative degradation .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its parent compound, doxylamine?

- Methodology : Conduct in vitro metabolism assays using human liver microsomes or hepatocytes. Identify metabolites via LC-MS/MS and compare with known doxylamine metabolites (e.g., desmethyldoxylamine). Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate. In vivo studies in rodent models can validate urinary excretion patterns .

Q. What experimental designs are optimal for studying this compound’s role in membrane protein solubilization?

- Methodology : Use fluorescence-detection size-exclusion chromatography (FSEC) to evaluate solubilization efficiency in membrane protein extracts. Compare critical micelle concentration (CMC) of this compound with other detergents (e.g., lauryldimethylamine oxide) using dynamic light scattering (DLS). Include negative controls with non-ionic detergents .

Q. How can researchers reconcile contradictory carcinogenicity data between animal models and human studies?

- Methodology : Perform in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenic potential. Use human-derived organoids or 3D cell cultures to simulate long-term exposure. Epidemiological studies should leverage existing pharmacovigilance databases to identify correlations between clinical use and cancer incidence .

Q. What pharmacokinetic considerations apply when co-administering this compound with other therapeutics?

- Methodology : Conduct crossover studies in animal models to evaluate drug-drug interactions. Monitor plasma concentrations via LC-MS/MS and calculate pharmacokinetic parameters (AUC, Cmax, t₁/₂). Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .

Q. How does this compound interact with environmental systems, and what remediation strategies are viable?

- Methodology : Assess biodegradation using soil or water microcosms spiked with the compound. Quantify residual levels via gas chromatography (GC-MS) and identify degradation products. Evaluate surfactant-enhanced remediation (SER) techniques for soil contamination, measuring critical micelle concentration (CMC) impacts .

Properties

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBZZLLRVCOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105176-70-3 | |

| Record name | Doxylamine dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.